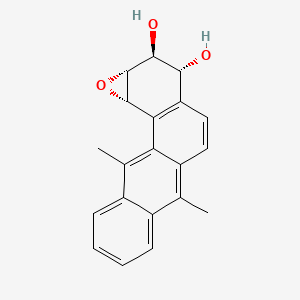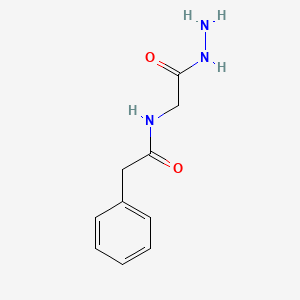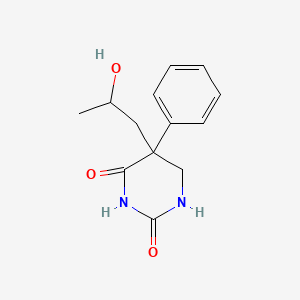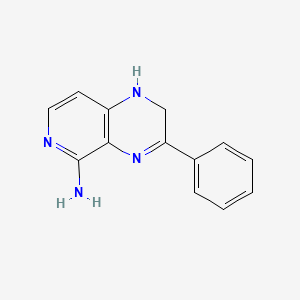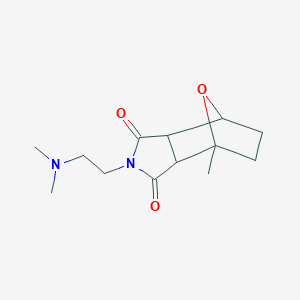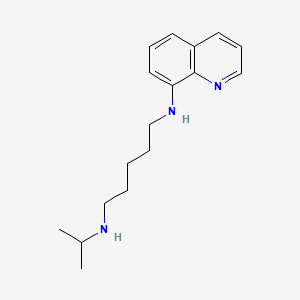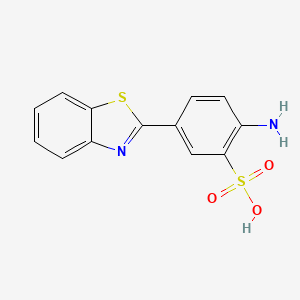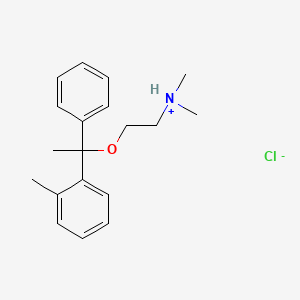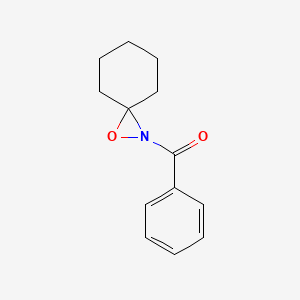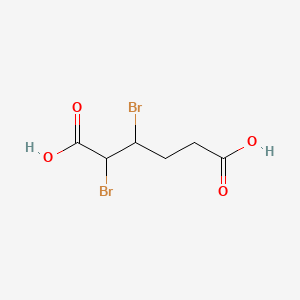
alpha,beta-Dibromoadipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta-Dibromoadipic acid is an organic compound with the molecular formula C6H8Br2O4. It is a dibromo derivative of adipic acid, which is a dicarboxylic acid commonly used in the production of nylon. The presence of bromine atoms in the alpha and beta positions makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Alpha,beta-Dibromoadipic acid can be synthesized through the bromination of adipic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar halogenating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous addition of bromine to a solution of adipic acid under controlled conditions, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Alpha,beta-Dibromoadipic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alpha,beta-dihydroxyadipic acid or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form higher oxidation state compounds.
Common reagents used in these reactions include bromine, phosphorus tribromide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha,beta-Dibromoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various brominated compounds.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of brominated drugs with specific biological activities.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha,beta-Dibromoadipic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparaison Avec Des Composés Similaires
Alpha,beta-Dibromoadipic acid can be compared with other similar compounds, such as:
Alpha,beta-Dibromohydrocinnamic acid: Another dibromo compound with similar reactivity but different structural properties.
Alpha,beta-Unsaturated Carbonyl Compounds: These compounds also contain electrophilic centers and undergo similar types of reactions.
Adipic Acid: The parent compound of this compound, which lacks the bromine atoms and has different reactivity.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
63905-30-6 |
|---|---|
Formule moléculaire |
C6H8Br2O4 |
Poids moléculaire |
303.93 g/mol |
Nom IUPAC |
2,3-dibromohexanedioic acid |
InChI |
InChI=1S/C6H8Br2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h3,5H,1-2H2,(H,9,10)(H,11,12) |
Clé InChI |
NCYXNUHATKQYGV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


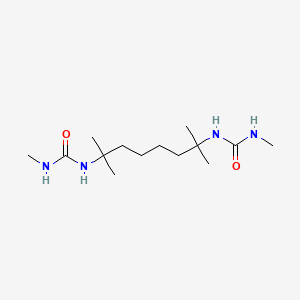
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
